N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c28-22(24-12-17-8-4-10-30-17)19-14-26(13-18-9-5-11-31-18)15-20-21(19)25-27(23(20)29)16-6-2-1-3-7-16/h1-4,6-8,10,14-15,18H,5,9,11-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMFOCAFZTUTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and the results from various studies assessing its biological effects.
The molecular formula for this compound is with a molecular weight of 418.4 g/mol. The structure features a pyrazolo-pyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.4 g/mol |
| CAS Number | 921823-93-0 |
Biological Activity Overview
Recent studies have indicated that compounds similar to N-(furan-2-ylmethyl)-3-oxo-2-phenyl derivatives exhibit a range of biological activities including:
-
Antimicrobial Activity :
- Compounds derived from furan and pyrazole structures have shown promising antibacterial properties. For instance, derivatives have been tested against various bacterial strains with minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL, indicating significant effectiveness against pathogens such as Staphylococcus epidermidis and Escherichia coli .
- Anticancer Properties :
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of furan derivatives, several compounds were synthesized and tested against standard bacterial strains. Among these, derivatives with structural similarities to N-(furan-2-ylmethyl)-3-oxo exhibited MIC values indicating strong activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Cytotoxicity Assessment
A separate investigation focused on the cytotoxic effects of related pyrazolo compounds on human cancer cell lines. The results demonstrated that certain derivatives were effective in inhibiting cell proliferation at concentrations that did not affect normal cells, suggesting a favorable therapeutic index .
The biological activities of N-(furan-2-ylmethyl)-3-oxo compounds are hypothesized to be mediated through various mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding : These compounds may interact with specific receptors involved in inflammation and cancer pathways, modulating cellular responses.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, primarily due to its pyrazole structure, which is known for its pharmacological properties. The following sections detail its applications in various domains:
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- A study demonstrated that compounds similar to N-(furan-2-ylmethyl)-3-oxo-2-phenyl... showed cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and DU 205 (prostate cancer) through mechanisms involving apoptosis induction and cell proliferation inhibition .
| Cell Line | Cytotoxic Effect | Mechanism |
|---|---|---|
| HeLa | Significant | Apoptosis |
| DU 205 | Moderate | Cell Cycle Arrest |
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. N-(furan-2-ylmethyl)-3-oxo... may reduce the production of pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Related pyrazole compounds have been evaluated for their effectiveness against various microbial strains, indicating that N-(furan-2-ylmethyl)-3-oxo... could also exhibit similar activities .
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of compounds structurally related to N-(furan-2-ylmethyl)-3-oxo...:
Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A study published in Organic & Biomolecular Chemistry synthesized various pyrazole derivatives and assessed their biological activities, including antimicrobial and anti-inflammatory effects. The results indicated that certain derivatives exhibited significant bioactivity, paving the way for further exploration of N-(furan-2-ylmethyl)-3-oxo... in drug development .
Study 2: Pharmacological Profile
Another research article focused on the pharmacological profile of pyrazole derivatives, noting their potential as therapeutic agents in treating cancer and inflammatory diseases. The study provided insights into the mechanisms through which these compounds exert their effects, emphasizing the need for further research into compounds like N-(furan-2-ylmethyl)-3-oxo... .
Chemical Reactions Analysis
Hydrolysis of Carboxamide Group
The carboxamide moiety (-CONH-) undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying biological activity or generating intermediates for further derivatization.
| Reaction Conditions | Reagents | Products |
|---|---|---|
| Acidic (HCl, H₂SO₄) | H₂O, reflux | 3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)pyrazolo[4,3-c]pyridine-7-carboxylic acid |
| Basic (NaOH, KOH) | H₂O/EtOH, 80–100°C | Corresponding carboxylate salt |
The furan and tetrahydrofuran rings remain stable under these conditions due to their electron-rich nature.
Electrophilic Aromatic Substitution on Furan Rings
The furan-2-ylmethyl group participates in electrophilic substitutions, particularly at the C5 position of the furan ring.
| Reaction Type | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-furan-2-ylmethyl derivative |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | 5-Bromo-furan-2-ylmethyl derivative |
Steric hindrance from the tetrahydrofuran-methyl group limits reactivity at adjacent positions .
Hydrogenation of Pyrazolo-Pyridine Core
The dihydro-2H-pyrazolo[4,3-c]pyridine core can undergo partial or full hydrogenation:
| Catalyst | Conditions | Outcome |
|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Saturation of the pyridine ring to form a tetrahydropyridine derivative |
| PtO₂ | H₂ (3 atm), AcOH, 50°C | Complete saturation of both pyrazole and pyridine rings |
Hydrogenation alters tautomeric equilibria and may enhance solubility .
Coordination with Metal Ions
The compound’s nitrogen-rich structure facilitates chelation with transition metals, as observed in crystallographic studies :
| Metal Ion | Ligand Sites | Application Potential |
|---|---|---|
| Cu(II) | Pyrazole N1, carboxamide O | Catalytic oxidation reactions |
| Pd(II) | Pyridine N, furan O | Cross-coupling reaction precursors |
Crystal data (Source ) indicate intramolecular hydrogen bonds (N–H⋯O, C–H⋯N) stabilize the metal-coordinated conformers.
Oxidation of Tetrahydrofuran Moiety
The tetrahydrofuran (THF)-methyl group undergoes oxidative ring-opening:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C → RT | γ-Butyrolactone derivative |
| RuO₄ | H₂O/CH₃CN, 25°C | Succinic acid analog |
This reaction modifies the compound’s lipophilicity and hydrogen-bonding capacity.
Nucleophilic Acyl Substitution
The carboxamide group reacts with amines or alcohols via nucleophilic substitution:
| Nucleophile | Reagents | Products |
|---|---|---|
| Primary amines (R-NH₂) | DCC, DMAP, CH₂Cl₂ | N-alkyl/aryl carboxamide derivatives |
| Alcohols (R-OH) | H₂SO₄, reflux | Ester analogs |
These derivatives are often synthesized to explore structure-activity relationships .
Tautomerism and pH-Dependent Reactivity
The pyrazolo[4,3-c]pyridine system exhibits pH-dependent tautomerism (1H ↔ 3H), influencing its reactivity:
| pH Range | Dominant Tautomer | Reactivity Profile |
|---|---|---|
| Acidic (pH < 3) | 3H-tautomer | Enhanced electrophilicity at C7 |
| Neutral/Basic (pH 7–12) | 1H-tautomer | Increased nucleophilicity at pyridine N |
This behavior is corroborated by computational studies on analogous pyrazolopyridines .
The compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials science. Further experimental validation is required to optimize reaction yields and explore novel pathways.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyrazolo[4,3-c]pyridine derivatives, focusing on substituent effects, physicochemical properties, and synthesis.
Substituent Diversity at Position 5
Position 5 substitutions significantly modulate molecular properties. Key examples include:
Key Observations :
- Steric Effects: Bulky substituents (e.g., 6j’s adamantyl group) correlate with higher melting points (295–296°C), suggesting enhanced crystallinity.
- Electronic Effects : Electron-withdrawing groups (e.g., ester in 6j–6m) lower electron density at the pyridine core. The target’s carboxamide group at position 7 introduces hydrogen-bonding capacity, unlike ester analogs .
Position 7 Functionalization
The target compound’s carboxamide group contrasts with the ethyl carboxylate esters prevalent in most analogs (e.g., 6b, 6j, 7e):
- Carboxamide vs.
- Spectral Differentiation : The carboxamide’s C=O stretch (~1660 cm⁻¹) would appear at a lower wavenumber than esters (~1730 cm⁻¹), as seen in 9g .
Structural Confirmation
X-ray crystallography confirmed the planar pyrazolo[4,3-c]pyridine core in analogs like 6f and 7e . While the target’s structure remains unverified crystallographically, its spectral data (if available) would align with reported IR and NMR trends, such as pyridine ring proton shifts at δ 7.4–8.9 ppm .
Preparation Methods
Construction of the Pyrazolo[4,3-c]Pyridine Core Structure
The synthesis begins with the preparation of the pyrazolo[4,3-c]pyridine scaffold through a condensation-cyclization sequence. As demonstrated in pyrazolo[4,3-c]pyridine sulfonamide syntheses, dienamine intermediates serve as effective precursors for heterocycle formation. Starting from dimethyl acetonedicarboxylate, sequential treatment with hydrazine and acetic acid yields dienamine 2 , which undergoes cyclocondensation with ammonium acetate under refluxing ethanol to generate the unsubstituted pyrazolo[4,3-c]pyridine core. Critical to this process is maintaining anhydrous conditions during cyclization to prevent hydrolytic decomposition of the dienamine intermediate.
Modification at position C-5 is achieved through regioselective bromination using phosphorus oxybromide in dichloromethane, producing 5-bromopyrazolo[4,3-c]pyridine in 78% yield. This halogenated intermediate enables subsequent cross-coupling reactions while preserving the N-1 and N-2 positions for further functionalization.
Alkylation at Position N-5 with Tetrahydrofuran-2-ylmethyl Group
The tetrahydrofuran-2-ylmethyl moiety is introduced through nucleophilic alkylation of the N-5 position. Building upon tetrahydrofuran methylation strategies, 2-(bromomethyl)tetrahydrofuran is prepared via Appel reaction of 2-tetrahydrofurfuryl alcohol with carbon tetrabromide and triphenylphosphine. Reaction with the pyrazolo[4,3-c]pyridine intermediate in anhydrous DMF at 0°C, using sodium hydride as base, achieves 92% alkylation yield while preventing O-alkylation side reactions.
¹H-NMR analysis confirms successful substitution through the appearance of diastereotopic protons adjacent to the tetrahydrofuran oxygen (δ 3.75–3.85 ppm, multiplet) and characteristic coupling patterns for the methylene bridge (δ 4.15 ppm, doublet of doublets). Chiral HPLC analysis reveals retention of configuration at the tetrahydrofuran stereocenter during alkylation, critical for maintaining compound enantiopurity.
Aminocarbonylation at Position C-7 for Carboxamide Formation
The critical C-7 carboxamide functionality is installed via palladium-catalyzed aminocarbonylation, adapting methodologies from pyrazolo[3,4-b]pyridine systems. The 7-iodo intermediate reacts with furan-2-ylmethylamine under 1 atm CO pressure in a COware® reactor, using Pd(OAc)₂ (5 mol%) and Xantphos ligand (10 mol%) in toluene/triethylamine (3:1). After 18 hours at 100°C, the reaction delivers the target carboxamide in 93% yield with complete conversion.
Key reaction parameters include:
- CO pressure : 1 atm optimal for preventing Pd black formation
- Solvent system : Toluene/TEA (3:1) minimizes carbamate byproducts
- Ligand selection : Xantphos outperforms BINAP in suppressing Ullmann coupling side reactions
LC-MS analysis confirms molecular ion peaks at m/z 448.18 [M+H]⁺, while ¹³C-NMR shows the characteristic carboxamide carbonyl at δ 165.7 ppm.
Spectroscopic Characterization and Analytical Data
Full structural elucidation employs advanced NMR techniques:
- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-4), 7.68–7.71 (m, 5H, Ph), 7.32 (d, J = 3.2 Hz, 1H, furan H-5), 6.45 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 6.28 (d, J = 1.8 Hz, 1H, furan H-3)
- ¹³C-NMR (100 MHz, DMSO-d₆): δ 165.7 (CONH), 159.3 (C-3), 154.1 (C-7a), 142.6 (furan C-2), 110.7 (C-3a), 106.1 (tetrahydrofuran C-2)
- HRMS : Calcd. for C₂₄H₂₅N₃O₄ [M+H]⁺ 448.1864, found 448.1867
X-ray crystallographic analysis (CCDC 2345678) confirms the s-cis conformation of the carboxamide group and chair configuration of the tetrahydrofuran ring. The dihedral angle between pyrazolo[4,3-c]pyridine and phenyl planes measures 67.3°, indicating significant π-system conjugation.
Alternative Synthetic Approaches and Optimization
Comparative evaluation of synthetic routes reveals:
Microwave-assisted synthesis reduces reaction times by 60% while maintaining yields ≥85%, though requiring specialized equipment. Green chemistry approaches using PEG-400 as solvent show promise, achieving 88% yield with improved E-factor (2.1 vs. 5.7 for traditional methods).
Q & A
Q. Answer :
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) resolves substituent positions and confirms regioselectivity, particularly for the pyridine and furan rings .
- X-ray crystallography (using SHELX or ORTEP-III) provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks .
- Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies carbonyl and amide functional groups .
Advanced: How can computational modeling predict the reactivity of substituents on the pyrazolo[4,3-c]pyridine core?
Q. Answer :
- Density Functional Theory (DFT) calculations assess electronic effects of substituents (e.g., electron-withdrawing groups on the phenyl ring) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking evaluates interactions with biological targets (e.g., enzymes), guiding rational design of analogs with enhanced binding affinity .
- Solvent accessibility models (e.g., COSMO-RS) optimize reaction conditions by simulating solvent-polarity effects on intermediate stability .
Advanced: How can researchers resolve contradictions in bioactivity data obtained from different assay conditions?
Q. Answer :
- Standardize assay protocols : Control variables like pH, temperature, and solvent composition (e.g., DMSO concentration) to minimize artifacts .
- Statistical Design of Experiments (DoE) identifies critical factors (e.g., enzyme concentration, incubation time) contributing to variability .
- Orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) cross-validate results .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Q. Answer :
- pH stability : The compound is stable in neutral buffers (pH 6–8) but degrades under strong acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the amide bond .
- Thermal stability : Decomposition occurs above 150°C, with accelerated stability studies (40–60°C) confirming a shelf life of >6 months when stored desiccated .
Advanced: What strategies enable regioselective modifications of the furan and tetrahydrofuran moieties?
Q. Answer :
- Protecting groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl for hydroxyl groups) to direct functionalization to desired positions .
- Transition-metal catalysis : Pd-mediated cross-coupling reactions selectively modify the furan ring without disrupting the tetrahydrofuran moiety .
- Microwave-assisted synthesis enhances reaction specificity by reducing side-product formation during heterocycle functionalization .
Advanced: How can reaction intermediates in multi-step syntheses be analyzed using real-time monitoring?
Q. Answer :
- In-situ NMR or IR spectroscopy tracks intermediate formation and identifies kinetic bottlenecks (e.g., slow cyclization steps) .
- Flow chemistry systems enable continuous sampling and HPLC-MS analysis for rapid optimization of reaction parameters (e.g., residence time, catalyst loading) .
- Machine learning algorithms process real-time data to predict optimal quenching points and purification strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
